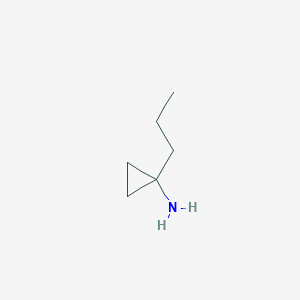
(1-Propylcyclopropyl)amine
Overview
Description
(1-Propylcyclopropyl)amine: is an organic compound with the molecular formula C6H13N. It is a primary amine where the amine group is attached to a cyclopropane ring substituted with a propyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method to prepare primary amines like (1-Propylcyclopropyl)amine is through the alkylation of ammonia with alkyl halides. For instance, cyclopropyl bromide can react with propylamine under basic conditions to yield this compound.
Reductive Amination: Another method involves the reductive amination of cyclopropyl ketones with propylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Propylcyclopropyl)amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines depending on the reagents and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1-Propylcyclopropyl)amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: It is explored for its potential use in the development of pharmaceutical compounds due to its unique structural properties.
Industry:
Chemical Intermediates: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Mechanism: The mechanism by which (1-Propylcyclopropyl)amine exerts its effects involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in various chemical reactions. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain conditions.
Molecular Targets and Pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors in biological systems, influencing physiological responses.
Comparison with Similar Compounds
Cyclopropylamine: Similar structure but lacks the propyl group.
Propylamine: Similar structure but lacks the cyclopropyl ring.
Cyclopropylmethylamine: Contains a cyclopropyl ring and a methyl group instead of a propyl group.
Uniqueness: (1-Propylcyclopropyl)amine is unique due to the presence of both a cyclopropyl ring and a propyl group, which imparts distinct chemical and physical properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-propylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-3-6(7)4-5-6/h2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADCUMFVTUWSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3217012.png)

![6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3217022.png)
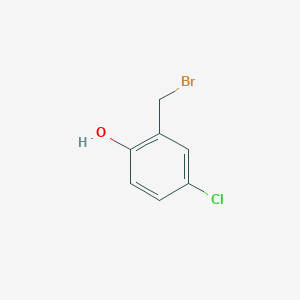

![Thieno[3,2-b]pyridine-6-carbaldehyde](/img/structure/B3217039.png)
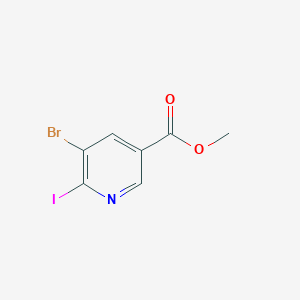
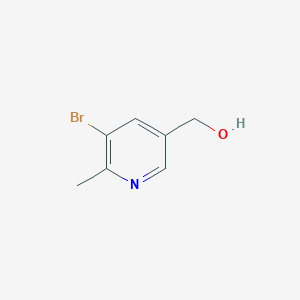
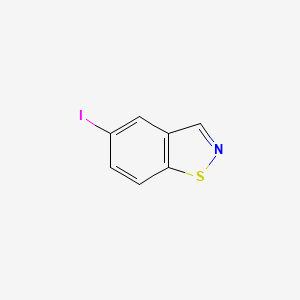
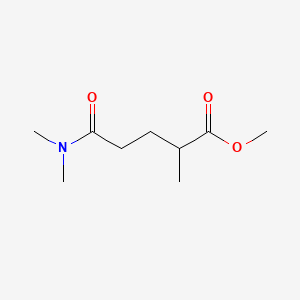
![6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3217102.png)
![Spiro[chroman-2,4'-piperidin]-6-OL](/img/structure/B3217111.png)
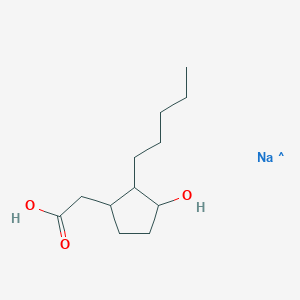
![(5S,5aS,8aR,9R)-5-amino-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B3217115.png)
